E7766 Diammonium Salt: A Technical Guide to a Pan-Genotypic STING Agonist
E7766 Diammonium Salt: A Technical Guide to a Pan-Genotypic STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 diammonium salt is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic activity and significant antitumor effects in preclinical and clinical studies. Its unique chemical structure confers enhanced stability and binding affinity to the STING protein, leading to robust activation of downstream innate immune pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to E7766 diammonium salt. Detailed experimental protocols for its evaluation and diagrams of the associated signaling pathways are included to support further research and development.
Chemical Structure and Properties
E7766 diammonium salt is a complex macrocyclic dinucleotide. Its structure is designed to lock the molecule in a bioactive conformation, enhancing its interaction with the STING protein.[1]
Chemical Structure Diagram:
Caption: Simplified representation of the key structural features of E7766.
Table 1: Physicochemical Properties of E7766 Diammonium Salt
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂F₂N₁₂O₈P₂S₂ | [2] |
| Molecular Weight | 780.66 g/mol | [3] |
| CAS Number | 2242635-03-4 | |
| IUPAC Name | azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ⁵,39λ⁵-diphosphaoctacyclo[28.6.4.1³,³⁶.1²⁸,³¹.0⁴,⁸.0⁷,¹².0¹⁹,²⁴.0²³,²⁷]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide | [2] |
| SMILES | F[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1[N@]4C5=NC=NC(NC/C=C/CNC6=C(N=C[N@]7[C@@H]8O--INVALID-LINK----INVALID-LINK--[C@H]8F)C7=NC=N6)=C5N=C4.N.N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (45 mg/mL with sonication) and DMSO (10 mM). | [3] |
| Storage | Store as a solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. | [3] |
Mechanism of Action and Signaling Pathway
E7766 is a potent agonist of the STING protein, a key mediator of innate immunity. The binding of E7766 to STING triggers a conformational change in the STING dimer, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3) and the inhibitor of nuclear factor kappa B (IκB).
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). The phosphorylation of IκB leads to its degradation, allowing for the nuclear translocation of NF-κB, which in turn induces the expression of various pro-inflammatory cytokines. This cascade of events ultimately leads to the activation of a robust anti-tumor immune response.[2]
STING Signaling Pathway Activated by E7766:
Caption: E7766 activates the STING pathway, leading to the production of interferons and cytokines.
Biological Activity and Efficacy
E7766 exhibits potent pan-genotypic activity, meaning it can effectively activate various common human STING genetic variants. This broad activity is a significant advantage over earlier STING agonists that showed genotype-dependent efficacy.
Table 2: In Vitro Biological Activity of E7766 Diammonium Salt
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 40 nM | Human STING | |
| IFNβ Induction EC₅₀ | 0.15 - 0.79 µM | Primary human PBMCs (seven major STING genotypes) | |
| EC₅₀ vs. Human STING Variants | |||
| Wild-Type | 1.0 µM | ||
| HAQ | 2.2 µM | ||
| AQ | 1.2 µM | ||
| REF | 4.9 µM |
Preclinical studies in various mouse tumor models have demonstrated the potent anti-tumor efficacy of E7766. A single intratumoral injection has been shown to induce complete tumor regression and establish long-lasting immunological memory.
Table 3: In Vivo Antitumor Activity of E7766 Diammonium Salt
| Tumor Model | Administration Route | Dose | Outcome | Reference |
| CT26 Colon Carcinoma | Intratumoral | 10 mg/kg | Potent antitumor activity with long-lasting immune memory | |
| CT26 Live Metastasis | Intratumoral | Not specified | Highly efficacious |
Experimental Protocols
The following are representative protocols for the evaluation of E7766 diammonium salt. These should be adapted and optimized for specific experimental conditions.
In Vitro IFNβ Induction Assay in Human PBMCs
This protocol describes the measurement of Interferon-beta (IFNβ) production from human peripheral blood mononuclear cells (PBMCs) following stimulation with E7766.
Experimental Workflow:
Caption: Workflow for measuring IFNβ induction in PBMCs treated with E7766.
Materials:
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Ficoll-Paque PLUS
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RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
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Human whole blood
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E7766 diammonium salt
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96-well cell culture plates
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Human IFNβ ELISA kit
Procedure:
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Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
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Wash the isolated PBMCs twice with RPMI 1640 medium.
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Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
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Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
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Prepare serial dilutions of E7766 diammonium salt in complete RPMI 1640 medium.
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Add 100 µL of the E7766 dilutions to the respective wells. Include a vehicle control (medium only).
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
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After incubation, centrifuge the plate at 300 x g for 5 minutes.
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Carefully collect the supernatant for IFNβ analysis.
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Perform the Human IFNβ ELISA according to the manufacturer's instructions.
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Read the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the concentration of IFNβ in each sample from the standard curve.
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Plot the IFNβ concentration against the E7766 concentration and determine the EC₅₀ value using a suitable non-linear regression model.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model (CT26)
This protocol outlines a general procedure for assessing the in vivo antitumor activity of E7766 in a CT26 colon carcinoma mouse model.
Experimental Workflow:
Caption: General workflow for in vivo efficacy testing of E7766.
Materials:
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BALB/c mice (6-8 weeks old)
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CT26 colon carcinoma cells
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Matrigel (optional)
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E7766 diammonium salt
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Sterile PBS or other suitable vehicle
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Calipers for tumor measurement
Procedure:
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Culture CT26 cells under standard conditions.
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On the day of implantation, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells/100 µL.
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Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
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Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.
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Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
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Prepare the E7766 formulation for injection by dissolving it in a sterile vehicle.
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Administer a single intratumoral injection of E7766 at the desired dose (e.g., 10 mg/kg). The control group should receive an injection of the vehicle alone.
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Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
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Monitor the mice for signs of toxicity and record their body weights regularly.
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Continue monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration to assess long-term survival and tumor regression.
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Analyze the tumor growth curves and survival data statistically to determine the efficacy of E7766.
Conclusion
E7766 diammonium salt is a promising immuno-oncology agent with a unique macrocyclic structure that confers potent and pan-genotypic STING agonism. Its ability to robustly activate the innate immune system translates to significant antitumor activity in preclinical models. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this novel compound. As with any experimental work, appropriate optimization and validation of these protocols are essential for generating reliable and reproducible data.
